molecular formula C12H14O2 B2925247 (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid CAS No. 99647-69-5

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B2925247
CAS No.: 99647-69-5
M. Wt: 190.242
InChI Key: BPPWVIXNARUAKK-ZJUUUORDSA-N
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Description

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid
  • (1S,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid
  • (1S,3S)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid

Uniqueness

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The chiral centers at positions 1 and 3 of the cyclopropane ring contribute to its distinct properties compared to its diastereomers and enantiomers.

Properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPWVIXNARUAKK-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494846-26-3
Record name rac-(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid
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